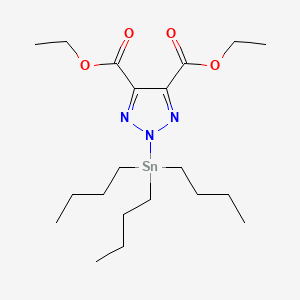![molecular formula C16H29NO4 B14509525 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate CAS No. 62787-74-0](/img/structure/B14509525.png)
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate is a synthetic compound known for its applications in various scientific fields. It is a chemical compound with the molecular formula C14H25NO4. This compound is often used in the preparation of lipid nanoparticles, which are essential for the delivery of mRNA-based vaccines .
Méthodes De Préparation
The synthesis of 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate involves several steps. The final step is an alkylation reaction where a secondary amine is combined with a lipid bromo ester. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of lipid nanoparticles. In biology and medicine, it plays a crucial role in the delivery of mRNA-based vaccines, such as the Moderna COVID-19 vaccine . Additionally, it is used in non-invasive bioluminescence imaging when combined with luciferase-encoding mRNA for in-vivo luciferase expression in animal models .
Mécanisme D'action
The mechanism of action of 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate involves its incorporation into lipid nanoparticles. These nanoparticles protect delicate mRNA molecules and facilitate their entry into cells via receptor-mediated endocytosis. The compound’s ionizable lipids hold a relatively neutral charge at physiological pH but become positively charged within the nanoparticle, allowing them to bind to the negatively charged backbone of mRNA .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate include other lipid-based molecules used in nanoparticle formulations, such as ALC-0315 and distearoylphosphatidylcholine . These compounds share similar functions in mRNA delivery systems but may differ in their chemical structures and specific applications. The uniqueness of this compound lies in its specific structure, which provides optimal properties for mRNA binding and delivery.
Propriétés
Numéro CAS |
62787-74-0 |
|---|---|
Formule moléculaire |
C16H29NO4 |
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
4-[bis(2-hydroxyethyl)amino]but-2-ynyl octanoate |
InChI |
InChI=1S/C16H29NO4/c1-2-3-4-5-6-9-16(20)21-15-8-7-10-17(11-13-18)12-14-19/h18-19H,2-6,9-15H2,1H3 |
Clé InChI |
APRYDQAHEMKUEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCC#CCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)



![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate](/img/structure/B14509477.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)
![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)


![8-Amino-5-[2-(6-oxo-3-sulfocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14509507.png)
